Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Piperidine is a common structural unit in many chemical compounds, including pharmaceuticals and alkaloids . It’s a six-membered heterocycle with one nitrogen atom and five carbon atoms . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring .
Molecular Structure Analysis
The molecular structure of your compound would likely be determined by techniques such as NMR, MS, and FT-IR spectroscopy, as is common for many organic compounds .Chemical Reactions Analysis
Again, while specific reactions involving your compound aren’t available, piperidine derivatives are known to participate in a wide range of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would likely be determined experimentally. For example, piperidine is a liquid at room temperature and has a strong, unpleasant odor .Scientific Research Applications
Synthesis and Antimicrobial Applications
Antimicrobial Evaluation of Pyrimidine Derivatives
The compound has been utilized in the synthesis of new pyrimidine derivatives, showcasing its role in developing antimicrobial agents. These synthesized compounds were evaluated for their efficacy against various bacterial and fungal strains, highlighting the compound's potential in contributing to new antimicrobial solutions (Farag, Kheder, & Mabkhot, 2008).
Design and Synthesis for AChE Inhibitors
Research into acetylcholinesterase (AChE) inhibitors led to the design and synthesis of pyridazine analogues derived from this compound, showing promise in treating Alzheimer's disease by inhibiting AChE activity (Contreras et al., 2001).
Anticancer Applications
Antimitotic Agents from Pyridazine Derivatives
Derivatives of the compound have shown significant antimitotic and anticancer activity, underscoring the importance of structural modifications to enhance biological activity against cancer cells (Temple & Rener, 1992).
Development of Novel Anticancer Agents
The chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate, derived from the compound, were prepared and showed differences in potency in biological tests, indicating the compound's role in developing new anticancer agents (Temple & Rener, 1989).
Novel Compounds Synthesis
Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives
The compound served as a key starting material for synthesizing novel analogues of natural alkaloids, demonstrating its utility in creating diverse and biologically active heterocyclic compounds (Voievudskyi et al., 2016).
Synthesis and Characterization for Antimicrobial Agents
New quinazolines with potential antimicrobial properties were synthesized, showcasing the compound's versatility in generating new molecules with potential pharmaceutical applications (Desai, Shihora, & Moradia, 2007).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-25-19(24)18-16(21-11-9-14(2)10-12-21)13-17(23)22(20-18)15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEVFPAFHULFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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